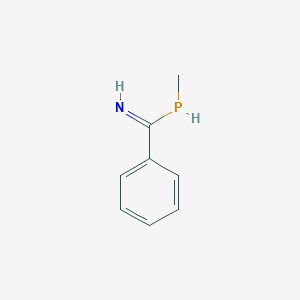![molecular formula C12H16Cl2N2O B14390034 2-[4-(2,5-Dichlorophenyl)piperazin-1-yl]ethan-1-ol CAS No. 90096-41-6](/img/structure/B14390034.png)
2-[4-(2,5-Dichlorophenyl)piperazin-1-yl]ethan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[4-(2,5-Dichlorophenyl)piperazin-1-yl]ethan-1-ol is a chemical compound that belongs to the class of piperazine derivatives It is characterized by the presence of a piperazine ring substituted with a 2,5-dichlorophenyl group and an ethan-1-ol moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(2,5-Dichlorophenyl)piperazin-1-yl]ethan-1-ol typically involves the reaction of 2,5-dichloroaniline with piperazine in the presence of a suitable solvent and catalyst. The reaction proceeds through nucleophilic substitution, where the amine group of piperazine attacks the dichloro-substituted benzene ring, leading to the formation of the desired product. The reaction conditions often include elevated temperatures and the use of polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to scalable and cost-effective production .
Análisis De Reacciones Químicas
Types of Reactions
2-[4-(2,5-Dichlorophenyl)piperazin-1-yl]ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can be reduced to remove the chlorine atoms, leading to the formation of a less substituted piperazine derivative.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN₃) or thiourea (NH₂CSNH₂)
Major Products Formed
Oxidation: Formation of 2-[4-(2,5-Dichlorophenyl)piperazin-1-yl]ethanone.
Reduction: Formation of 2-[4-(2,5-Dichlorophenyl)piperazin-1-yl]ethane.
Substitution: Formation of various substituted piperazine derivatives depending on the nucleophile used
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its interactions with biological macromolecules and potential as a biochemical probe.
Medicine: Explored for its pharmacological properties, including potential use as an antipsychotic or antidepressant agent.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals .
Mecanismo De Acción
The mechanism of action of 2-[4-(2,5-Dichlorophenyl)piperazin-1-yl]ethan-1-ol involves its interaction with various molecular targets, including neurotransmitter receptors and enzymes. It is known to act as a partial agonist at central dopamine D2, dopamine D3, and serotonin 5-HT1A receptors, and as an antagonist at serotonin 5-HT2A receptors. These interactions modulate neurotransmitter levels and signaling pathways, leading to its potential therapeutic effects in psychiatric disorders .
Comparación Con Compuestos Similares
Similar Compounds
- 2-(2-(piperazin-1-yl)ethoxy)ethanol
- 2-(piperazin-1-yl)ethan-1-ol
- 2-[4-(2-methoxyphenyl)piperazin-1-yl]ethan-1-ol
Uniqueness
2-[4-(2,5-Dichlorophenyl)piperazin-1-yl]ethan-1-ol is unique due to the presence of the 2,5-dichlorophenyl group, which imparts distinct pharmacological properties compared to other piperazine derivatives. This structural feature enhances its binding affinity and selectivity for certain neurotransmitter receptors, making it a valuable compound for medicinal chemistry research .
Propiedades
Número CAS |
90096-41-6 |
|---|---|
Fórmula molecular |
C12H16Cl2N2O |
Peso molecular |
275.17 g/mol |
Nombre IUPAC |
2-[4-(2,5-dichlorophenyl)piperazin-1-yl]ethanol |
InChI |
InChI=1S/C12H16Cl2N2O/c13-10-1-2-11(14)12(9-10)16-5-3-15(4-6-16)7-8-17/h1-2,9,17H,3-8H2 |
Clave InChI |
BNSQLVPWVHILHL-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCN1CCO)C2=C(C=CC(=C2)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


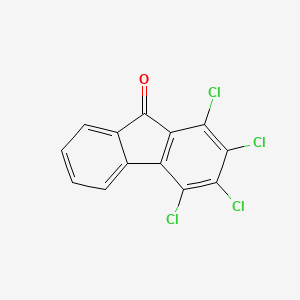

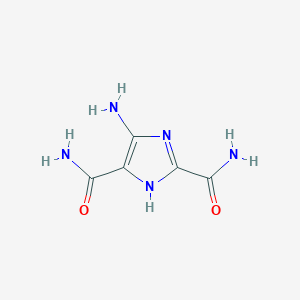
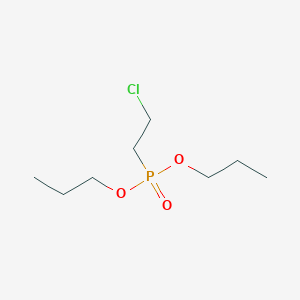
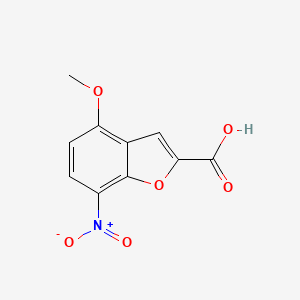
![Hydrazinecarboxylic acid, [(2-nitrophenyl)methylene]-, methyl ester](/img/structure/B14389984.png)
![Bis{2-[methyl(trimethylsilyl)amino]ethyl} methylarsonite](/img/structure/B14389992.png)
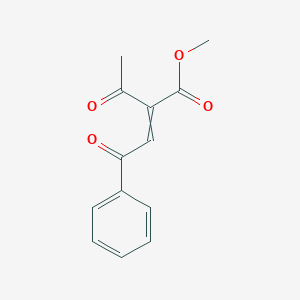

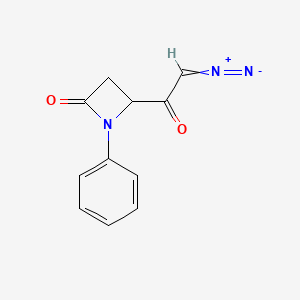
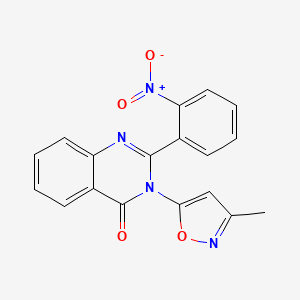
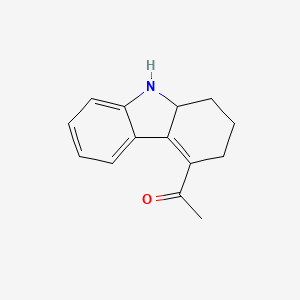
![N-Butyl-N'-(2,4-dimethylphenyl)-N-[(4-methoxyphenyl)methyl]urea](/img/structure/B14390028.png)
